molecular formula C13H13F3N2O3 B2919533 1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine CAS No. 302940-68-7

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine

Cat. No. B2919533
CAS RN: 302940-68-7
M. Wt: 302.253
InChI Key: RBVKXRSRDUYZNN-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential applications in various scientific research fields. It is a potent inhibitor of chloride channels and has been shown to affect a variety of physiological and biochemical processes.

Scientific Research Applications

Reaction Mechanisms and Kinetics

  • Nitroxides such as piperidine derivatives are known for their ability to protect cells and tissues from radical-induced damage. Their reaction with nitrogen dioxide, a key intermediate in cellular nitrosative stress, has been studied. The reaction of nitroxides with nitrogen dioxide proceeds via an inner-sphere electron-transfer mechanism to form oxoammonium cations, which is important for understanding their protective effect against reactive nitrogen species (Goldstein, Samuni, & Russo, 2003).

Crystal Structures and Hydrogen Bonding

  • The crystal structures of proton-transfer compounds with isonipecotamide (a piperidine derivative) and nitro-substituted benzoic acids have been determined. These compounds form hydrogen-bonded structures, which are significant for understanding the molecular assembly and interactions in such systems (Smith & Wermuth, 2010).

Synthesis and Chemical Reactions

  • Piperidine derivatives play a role in the synthesis of various chemical compounds. For example, in the preparation of 2,2-disubstituted 1-nitroalkenes, piperidine is used as a catalyst. This demonstrates its utility in facilitating important chemical reactions and the synthesis of structurally diverse compounds (Lin et al., 2001).

Development of Fluorescent Probes

  • Piperidine-based compounds have been used in the development of fluorescent probes. For instance, a mitochondria-targeting hydrogen sulfide probe based on a piperidine derivative has been developed. This probe exhibits properties like fluorescence enhancement and low detection limit, making it useful for studying biological functions and pathological roles in living systems (Pak et al., 2016).

Biomedical Applications

  • Nitroxide radicals, including piperidine types, are used in dermatologic research for studying biophysical properties of skin. Their biostability in various biological tissues, such as skin, is crucial for their effectiveness in biomedical applications (Fuchs et al., 1993).

Electrophilic Substitution Studies

  • The stereochemical course of electrophilic substitution at CH groups in α-position to the N-Atom of hindered amides, including piperidine derivatives, has been investigated. This research is significant for understanding the mechanisms of such chemical reactions (Seebach et al., 1978).

properties

IUPAC Name

(3-nitrophenyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c14-13(15,16)10-4-2-6-17(8-10)12(19)9-3-1-5-11(7-9)18(20)21/h1,3,5,7,10H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVKXRSRDUYZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrobenzoyl)-3-(trifluoromethyl)piperidine

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